Fluorofuranylnorprogesterone F-18
Description
Structure
2D Structure
Properties
CAS No. |
160388-43-2 |
|---|---|
Molecular Formula |
C25H29FO5 |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
(1R,2S,4R,6R,8S,9S,12S,13R)-8-(2-(18F)fluoranylacetyl)-6-(furan-2-yl)-9-methyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one |
InChI |
InChI=1S/C25H29FO5/c1-24-9-8-17-16-7-5-15(27)11-14(16)4-6-18(17)19(24)12-22-25(24,21(28)13-26)31-23(30-22)20-3-2-10-29-20/h2-3,10-11,16-19,22-23H,4-9,12-13H2,1H3/t16-,17+,18+,19-,22+,23+,24-,25+/m0/s1/i26-1 |
InChI Key |
VJKRBRUNEOHPBS-JQKUZGBFSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(O[C@@H](O4)C5=CC=CO5)C(=O)C[18F])CCC6=CC(=O)CC[C@H]36 |
Canonical SMILES |
CC12CCC3C(C1CC4C2(OC(O4)C5=CC=CO5)C(=O)CF)CCC6=CC(=O)CCC36 |
Origin of Product |
United States |
Radiochemistry and Advanced Synthesis Methodologies of Fluorofuranylnorprogesterone F 18
Strategies for Fluorine-18 (B77423) Production
The availability of high-purity Fluorine-18 is the foundational step for the synthesis of any 18F-labeled radiopharmaceutical.
Cyclotron-Based Production of Fluorine-18
Fluorine-18 is predominantly produced in a medical cyclotron. openmedscience.comiaea.orgrjwave.org The most common and efficient method involves the proton bombardment of an enriched Oxygen-18 (18O) water target. openmedscience.comrjwave.orgnih.govmnsu.edu This process occurs via the 18O(p,n)18F nuclear reaction, where a proton (p) strikes an 18O nucleus, ejecting a neutron (n) and thereby transforming the 18O into 18F. openmedscience.comnih.govmnsu.edu This method yields [18F]fluoride ions in an aqueous solution. iaea.orgnih.gov The targetry system is a critical component, often constructed from materials like aluminum or silver, designed to withstand the intense heat and radiation generated during bombardment. openmedscience.com The enriched 18O-water is contained within this target, which is actively cooled. openmedscience.com
An alternative, though less common, method for producing electrophilic [18F]F2 gas is the deuteron bombardment of neon-20 gas via the 20Ne(d,α)18F nuclear reaction. iaea.orgnih.gov However, for nucleophilic substitution reactions required for [18F]FFNP synthesis, the aqueous [18F]fluoride from the 18O(p,n)18F reaction is the essential starting material. nih.gov
Separation and Purification Techniques for [18F]Fluoride
Following its production in the cyclotron, the aqueous [18F]fluoride must be separated from the bulk target water and purified. openmedscience.com This is a crucial step to concentrate the radionuclide and remove any metallic ion impurities that may have leached from the target body. iaea.org The standard technique for this separation is ion-exchange chromatography. openmedscience.comnih.gov
The target solution containing [18F]fluoride ions is passed through a strong anion exchange (SAX) cartridge, such as a Quaternary Ammonium (QMA) Sep-Pak cartridge. iaea.orgiaea.org The negatively charged [18F]fluoride ions are retained on the positively charged resin of the cartridge, while the unenriched [18O]water passes through and can be recovered for reuse. openmedscience.comiaea.org This process effectively concentrates the [18F]fluoride. The trapped [18F]fluoride can then be eluted from the cartridge for use in subsequent radiolabeling reactions. openmedscience.com
Precursor Design and Chemical Considerations for Fluorofuranylnorprogesterone F-18 Radiosynthesis
The successful radiosynthesis of [18F]FFNP relies on a carefully designed precursor molecule that facilitates the efficient incorporation of the Fluorine-18 atom. For [18F]FFNP, the precursor of choice is a triflate (trifluoromethanesulfonate) derivative of the parent molecule. nih.govmdpi.comresearchgate.net The triflate group serves as an excellent leaving group, which is readily displaced by the incoming nucleophilic [18F]fluoride ion during the labeling reaction. nih.gov
The synthesis of [18F]FFNP was first achieved using its triflate precursor with n-Bu4N[18F]F/n-Bu4NOH in tetrahydrofuran (THF) at room temperature. nih.gov Subsequent improvements in radiochemical yield (RCY) were noted when the triflate precursor was purified without an aqueous workup, suggesting its sensitivity to water. nih.gov The stability of the precursor under the reaction conditions is a critical consideration, as degradation can lead to lower yields and the formation of impurities. nih.gov
Nucleophilic Radiosubstitution Reactions for Fluorine-18 Labeling
Nucleophilic substitution is the most common strategy for introducing Fluorine-18 into organic molecules. mdpi.comnih.gov The aqueous [18F]fluoride produced from the cyclotron is a poor nucleophile due to strong solvation by water molecules. nih.govacs.org Therefore, activation of the fluoride ion is necessary for it to effectively participate in the substitution reaction.
Conventional Radiolabeling Approaches (e.g., Azeotropic Drying, K[18F]F/K222/K2CO3)
The conventional method for activating [18F]fluoride involves a multi-step process. First, the [18F]fluoride is eluted from the anion exchange cartridge using a solution containing potassium carbonate (K2CO3) and a phase-transfer catalyst, most commonly the cryptand Kryptofix 2.2.2 (K222). nih.goveur.nl This forms a [K/K222]+[18F]F- complex. nih.gov
To enhance the nucleophilicity of the fluoride, the water must be meticulously removed. This is typically achieved through azeotropic drying, where acetonitrile is added to the mixture and evaporated under a stream of nitrogen or under vacuum, a process that is often repeated multiple times. mdpi.comsemanticscholar.orgnih.gov While effective, azeotropic drying is time-consuming (adding 15-20 minutes to the synthesis time) and can lead to a loss of radioactivity due to the decay of F-18 and physical loss during evaporation. nih.gov
Once dried, the reactive [K/K222]+[18F]F- complex is reacted with the triflate precursor in a suitable organic solvent like acetonitrile. nih.gov This method has been reported to produce [18F]FFNP with radiochemical yields of up to 77% (isolated and decay-corrected) in about 90 minutes. nih.gov However, yields can be lower, for instance, a 43% decay-corrected RCY was obtained in 70 minutes in a direct comparative study, potentially due to the aqueous workup of the commercial precursor. nih.govmdpi.com
| Method | Precursor | Reagents | Synthesis Time | Radiochemical Yield (RCY) |
| Conventional | Triflate (1) | [18F]KF/K222/K2CO3 | 70-90 min | 43-77% (decay-corrected) |
"Fluorination on Sep-Pak" Method Development and Optimization
To overcome the limitations of the conventional method, an innovative technique known as the "Fluorination on Sep-Pak" method has been developed. mdpi.com This approach streamlines the radiosynthesis process by eliminating the need for azeotropic drying and the addition of a base. mdpi.com
In this method, the cyclotron-produced [18F]fluoride is trapped on an anion exchange cartridge (e.g., Chromafix 30-PS-HCO3). mdpi.comnih.gov The cartridge is then washed with anhydrous acetonitrile and dried. mdpi.comnih.gov The key step involves passing a solution of the triflate precursor in an organic solvent directly through this cartridge. mdpi.com The nucleophilic substitution reaction occurs on the solid support of the Sep-Pak cartridge itself, as the precursor solution elutes the [18F]fluoride. google.com
This method offers several distinct advantages:
Speed: It is significantly faster, saving 15-20 minutes by eliminating the azeotropic drying step. nih.gov
Simplicity: The procedure is simplified, reducing the number of handling steps.
Mild Conditions: The reaction occurs at room temperature and without the presence of a strong base, making it suitable for base-sensitive and temperature-sensitive precursors. mdpi.comnih.gov
| Method | Precursor | Elution Efficiency | Synthesis Time | Radiochemical Yield (RCY) | Molar Activity |
| Fluorination on Sep-Pak | 3 mg Triflate (1) | >70% | 40 min | 64-72% (decay-corrected) | 37-81 GBq/µmol |
This side-by-side comparison clearly demonstrates the superiority of the "Fluorination on Sep-Pak" method for the synthesis of [18F]FFNP, offering comparable or higher yields in a much shorter timeframe and under milder conditions. mdpi.com
Trapping and Elution Efficiency of [¹⁸F]Fluoride on Solid-Phase Extraction Cartridges
The radiosynthesis of this compound ([¹⁸F]FFNP) heavily relies on the effective trapping and subsequent elution of the [¹⁸F]fluoride from solid-phase extraction (SPE) cartridges. Anion-exchange cartridges are pivotal in this process, allowing for the separation of [¹⁸F]fluoride from target water. The trapped [¹⁸F]fluoride is then eluted with a solution containing the precursor molecule.
The choice of SPE cartridge is also significant. In related radiosyntheses, such as that of [¹⁸F]FDHT, a combination of PS-HCO₃ and Sep-Pak plus C-18 cartridges are utilized for fluorine-18 labeling, reduction, and deprotection steps. nih.gov The efficiency of these cartridges in both trapping the initial [¹⁸F]fluoride and retaining the radiolabeled product during purification steps is crucial for a successful synthesis.
Interactive Data Table: [¹⁸F]Fluoride Trapping and Elution Efficiency
| Cartridge Type | Trapping Efficiency (%) | Elution Efficiency (%) | Eluting Agent | Reference |
|---|---|---|---|---|
| Chromafix 30-PS-HCO₃ | >95 | >70 | 3 mg triflate precursor in acetonitrile | nih.gov |
| PS-HCO₃ | >95 | ~55 | Triflate precursor of [¹⁸F]FDHT | nih.gov |
| QMA-CO₃ | 99.0 ± 0.9 | ~90 (within 0.3 mL) | Cryptate-based PTC solution | mdpi.com |
Solvent and Precursor Concentration Effects on Radiochemical Yield
The radiochemical yield (RCY) of [¹⁸F]FFNP is significantly influenced by the choice of solvent and the concentration of the precursor. In the "fluorination on Sep-Pak" method, various solvents have been tested to optimize the elution of the product. Acetonitrile has been found to be a particularly effective solvent for eluting the newly formed [¹⁸F]FFNP from the SPE cartridge. nih.gov
Interactive Data Table: Precursor Concentration and Solvent Effects on Elution Efficiency and Radiochemical Yield of [¹⁸F]FFNP
| Precursor Amount (mg) | Solvent | Elution Efficiency (%) | Overall Radiochemical Yield (Decay Corrected, %) | Reference |
|---|---|---|---|---|
| 1.5 | Acetonitrile | >40 | Not specified | nih.gov |
| 3 | Acetonitrile | >70 | 64-72 | nih.govmdpi.com |
| 5 | Acetonitrile | No significant improvement over 3 mg | Not specified | mdpi.com |
Alternative Hydrous Radiosynthetic Approaches
Traditional methods for nucleophilic [¹⁸F]fluorination often require stringent anhydrous conditions, typically achieved through azeotropic drying of the [¹⁸F]fluoride with acetonitrile. nih.gov The "fluorination on Sep-Pak" method presents a significant advancement by circumventing the need for this azeotropic drying step. nih.gov In this approach, after trapping the aqueous [¹⁸F]fluoride on an anion exchange cartridge, the cartridge is simply washed with anhydrous acetonitrile and dried under vacuum. nih.gov This simplified process is less time-consuming and more amenable to base- and temperature-sensitive starting materials. nih.gov
While not strictly a "hydrous" method in that the fluorination reaction itself is performed in an organic solvent, this technique represents a move towards less rigorously anhydrous conditions. The initial trapping of [¹⁸F]fluoride occurs from an aqueous solution, and the subsequent drying is less harsh than traditional azeotropic distillation. nih.govgoogle.com.pg This methodology has been successfully applied to the synthesis of [¹⁸F]FFNP. nih.gov
Further research into truly hydrous conditions for radiofluorination has explored the use of phase-transfer catalysts in aqueous-organic solvent mixtures. For example, methods using Kryptofix/K₂CO₃ in acetonitrile with a small percentage of water (3% v/v) or concentrated tetrabutylammonium bicarbonate (TBAB) solutions with 5% water have been investigated for their efficacy in eluting and activating [¹⁸F]fluoride for subsequent labeling reactions. mdpi.com These approaches aim to further simplify the radiosynthesis process by reducing the need for extensive drying procedures.
Radiochemical Purity and Molar Activity Determination of this compound
The determination of radiochemical purity and molar activity is essential for ensuring the quality of the final [¹⁸F]FFNP product for its intended application. High-performance liquid chromatography (HPLC) is the standard method for assessing radiochemical purity. Following synthesis and purification, analytical HPLC is used to confirm the identity and purity of the radiotracer. For [¹⁸F]FFNP synthesized via the "fluorination on Sep-Pak" method, a radiochemical purity of greater than 98% is consistently achieved. nih.gov The identity of the product is confirmed by comparing its HPLC retention time with that of a co-injected, non-radioactive authentic standard of FFNP. researchgate.net
Molar activity, a measure of the amount of radioactivity per mole of the compound, is another critical quality control parameter. For [¹⁸F]FFNP, the molar activity has been determined to be in the range of 37–81 GBq/µmol (1000–2200 Ci/mmol). nih.gov In some cases, particularly for compounds with poor UV absorption, conventional methods for determining molar activity can be challenging. An alternative approach using liquid chromatography-mass spectrometry (LC-MS) has been developed to determine the mass associated with a known amount of radioactivity, thereby allowing for an accurate calculation of the molar activity. nih.gov
Interactive Data Table: Radiochemical Purity and Molar Activity of [¹⁸F]FFNP
| Parameter | Value | Method of Determination | Reference |
|---|---|---|---|
| Radiochemical Purity | >98% | Analytical HPLC | nih.gov |
| Molar Activity | 37–81 GBq/µmol (1000–2200 Ci/mmol) | Calculation based on radioactivity and mass | nih.gov |
Automation in this compound Radiosynthesis
The automation of radiosynthesis is highly desirable for ensuring reproducibility, reducing radiation exposure to personnel, and facilitating the production of radiopharmaceuticals in a clinical setting. The synthesis of [¹⁸F]FFNP has been adapted for automated procedures. researchgate.net The "fluorination on Sep-Pak" method, with its simplified drying process and reduced synthesis time, is particularly well-suited for implementation on automated synthesis modules. nih.gov The compatibility of related steroid radiosyntheses with automated modules has been demonstrated, where milder reducing agents were chosen for better performance within an automated system. nih.gov Fully automated radiolabeling procedures have been reported, highlighting the trend towards minimizing manual intervention in the production of [¹⁸F]FFNP and other PET tracers. nih.gov
Preclinical Evaluation and Imaging Applications of Fluorofuranylnorprogesterone F 18 in Research Models
In Vitro Cellular Uptake Studies
The expression of progesterone (B1679170) receptors in breast cancer cells is known to be regulated by estrogen. Consequently, challenging PR-positive cell lines with estradiol (B170435) (E2) has been shown to modulate the uptake of 18F-FFNP. In T47D cells, treatment with 10 nM E2 led to a significant, time-dependent increase in 18F-FFNP uptake. nih.govresearchgate.net This increase was observed at 24, 48, and 72 hours post-treatment compared to control cells treated with ethanol (B145695). nih.govresearchgate.net
Maximal uptake of 18F-FFNP was recorded at 48 and 72 hours of E2 treatment. nih.govresearchgate.netnih.gov This enhanced uptake of the radiotracer corresponds with an increase in total PR protein levels, which rose by approximately 1.9-fold, 2.7-fold, and 2.3-fold after 24, 48, and 72 hours of E2 stimulation, respectively. nih.govresearchgate.net The upregulation was observed for both the PR-A and PR-B isoforms. nih.gov These findings highlight the ability of 18F-FFNP to detect dynamic changes in PR expression in response to hormonal stimulation in a controlled, in vitro environment. nih.gov
Interactive Data Table: Effect of Estradiol (E2) on 18F-FFNP Uptake in T47D Cells This table summarizes the fold increase in total PR protein in T47D cells after treatment with 10 nM Estradiol for different durations, as detailed in the text.
| Treatment Duration (hours) | Fold Increase in Total PR Protein (Mean ± SD) |
| 24 | 1.9 ± 0.4 |
| 48 | 2.7 ± 0.44 |
| 72 | 2.3 ± 0.6 |
In Vivo Preclinical Imaging Studies in Animal Models (e.g., Mice Xenografts)
Preclinical studies using female mice bearing T47D tumor xenografts have confirmed the specific uptake of 18F-FFNP in PR-positive tumors. nih.govnih.gov In these models, 18F-FFNP uptake was significantly higher in the T47D tumor xenografts compared to nonspecific tissues like muscle and blood. nih.gov This demonstrates the tracer's ability to preferentially accumulate in tissues expressing the progesterone receptor, making it a viable tool for in vivo imaging of PR status. nih.govnih.gov
To assess the imaging contrast and specificity of 18F-FFNP, tumor-to-nonspecific tissue ratios are quantified. In mice with T47D xenografts, the tumor-to-muscle uptake ratios were calculated following hormonal stimulation. For mice treated with estradiol for 48 hours, the tumor-to-muscle ratio was 4.1 ± 0.6. nih.govnih.gov After 72 hours of estradiol treatment, the ratio was 3.9 ± 0.5, while the ethanol-treated control group had a ratio of 2.3 ± 0.4. nih.govnih.gov These ratios indicate a clear delineation of the tumor from the surrounding muscle tissue, a critical factor for effective imaging. As an internal positive control, the uterus, a PR-rich organ, showed predictably strong 18F-FFNP uptake. nih.gov
Similar to the in vitro findings, in vivo studies have demonstrated that 18F-FFNP imaging can detect dynamic changes in PR expression in response to estradiol stimulation. nih.gov Building on the cell culture results where maximal uptake occurred at 48 and 72 hours, these time points were used for in vivo experiments. nih.gov Mice bearing T47D tumor xenografts treated with estradiol for 72 hours showed the highest tumoral 18F-FFNP uptake, reaching 11.3 ± 1.4 % injected dose per gram (%ID/g). nih.govnih.gov This was a significant increase compared to the ethanol-treated control mice, which had an uptake of 5.2 ± 0.81 %ID/g. nih.govnih.gov This ability to measure estrogen-induced shifts in PR expression in a complex in vivo environment underscores the potential of 18F-FFNP as a responsive biomarker. nih.gov
Interactive Data Table: 18F-FFNP Uptake in T47D Xenografts and Tumor-to-Muscle Ratios This table presents the tumor uptake of 18F-FFNP and the corresponding tumor-to-muscle ratios in mice following different treatment regimens, as described in the text.
| Treatment Group | Tumor Uptake (%ID/g) (Mean ± SEM) | Tumor-to-Muscle Ratio (Mean ± SEM) |
| Ethanol Control | 5.2 ± 0.81 | 2.3 ± 0.4 |
| 48h Estradiol | Not specified in source | 4.1 ± 0.6 |
| 72h Estradiol | 11.3 ± 1.4 | 3.9 ± 0.5 |
Longitudinal Monitoring of PR Expression in Xenografts under Endocrine Therapy
Longitudinal monitoring of PR expression using 18F-FFNP PET in preclinical xenograft models has provided crucial insights into the dynamic changes occurring within tumors during endocrine therapy. nih.govnih.gov Since PR is a downstream target of activated estrogen receptor (ER), its expression level serves as a functional indicator of ER pathway activity. researchgate.net
In preclinical models of ER-positive breast cancer, a significant reduction in 18F-FFNP tumor uptake has been observed following estrogen deprivation therapy. nih.gov This decrease in radiotracer accumulation directly reflects the downregulation of PR expression, a finding that has been corroborated by post-treatment immunohistochemical analysis. nih.gov This ability to non-invasively track changes in a key biomarker of ER signaling functionality highlights the potential of 18F-FFNP PET as a tool for early assessment of treatment efficacy. nih.govnih.gov
Comparative Preclinical Imaging with Other Radiotracers
To establish the unique value of 18F-FFNP, preclinical studies have compared its imaging characteristics with those of other established radiotracers, namely 18F-Fluoroestradiol (FES) and 18F-Fluorodeoxyglucose (FDG).
Comparison with 18F-Fluoroestradiol (FES) in Assessing Estrogen Receptor (ER) Functionality
While 18F-FES is a valuable tool for imaging ER expression, 18F-FFNP provides a more direct measure of ER's transcriptional functionality. nih.govnih.gov Preclinical studies have shown that in response to estrogen deprivation, tumor uptake of 18F-FES may remain unchanged, indicating that the receptor itself is still present. nih.gov In contrast, the corresponding decrease in 18F-FFNP uptake signifies a reduction in ER's ability to stimulate the expression of its target genes, like PR. nih.gov This distinction suggests that 18F-FFNP PET could offer a more robust and earlier biomarker for predicting response to endocrine therapies that target ER function rather than just its presence. nih.gov
Differentiation from 18F-Fluorodeoxyglucose (FDG) in Metabolic Response Assessment
18F-FDG PET, which measures glucose metabolism, is widely used in oncology. However, changes in tumor metabolism may not be the earliest indicator of response to endocrine therapy. Preclinical research indicates that a decrease in 18F-FFNP tumor uptake can precede changes in 18F-FDG uptake. nih.gov In some studies, a change in 18F-FDG uptake was not detected until a week after the initiation of therapy, whereas 18F-FFNP demonstrated earlier changes. nih.gov This suggests that monitoring PR expression with 18F-FFNP can provide a more immediate assessment of the molecular effects of endocrine treatment compared to monitoring metabolic changes with 18F-FDG.
Assessment of Fluorofuranylnorprogesterone F-18 in Predicting Endocrine Therapy Response in Preclinical Models
A critical application of 18F-FFNP imaging is its potential to predict which tumors will respond to endocrine therapy, a cornerstone of treatment for ER-positive breast cancer. nih.govwisc.eduwisc.edupanfoundation.org
Correlation of this compound Uptake with Tumor Growth Inhibition
Preclinical studies have demonstrated a strong correlation between the reduction in 18F-FFNP uptake following endocrine therapy and the subsequent inhibition of tumor growth. nih.govnih.gov By longitudinally imaging tumor-bearing mice, researchers have shown that a significant decrease in the radiotracer's signal is predictive of a positive therapeutic response. nih.gov This finding underscores the potential of 18F-FFNP PET as a non-invasive method to identify responders early in the course of treatment, potentially allowing for timely adjustments to therapy for non-responders.
Role of ESR1 Mutations in this compound Uptake Dynamics and Therapy Resistance
The emergence of mutations in the estrogen receptor alpha gene (ESR1) is a significant mechanism of acquired resistance to endocrine therapies. researchgate.nettargetedonc.com These mutations can lead to constitutive, estrogen-independent activation of the ER. researchgate.netnih.gov Preclinical studies have investigated the impact of these mutations on 18F-FFNP uptake dynamics.
In xenograft models expressing wild-type ER, fulvestrant (B1683766) treatment led to a significant reduction in 18F-FFNP uptake. researchgate.net However, in tumors with an activating ESR1 mutation (Y537S), this reduction in 18F-FFNP uptake did not occur, indicating ongoing ER signaling despite treatment. researchgate.net Interestingly, baseline 18F-FES uptake was not significantly different between wild-type and mutant ER tumors. researchgate.net This suggests that while 18F-FES can identify the presence of the receptor, 18F-FFNP can reveal its functional status in the context of resistance mutations. researchgate.netnih.gov Therefore, imaging the dynamics of PR expression with 18F-FFNP could be a non-invasive approach to identify tumors with reduced sensitivity to endocrine therapy due to activating ESR1 mutations. researchgate.net
Interactive Data Tables
Table 1: Comparative Radiotracer Response in Preclinical Models
| Radiotracer | Biological Target | Response to Estrogen Deprivation | Implication for Therapy Monitoring |
| 18F-FFNP | Progesterone Receptor (PR) | Significant decrease in uptake | Early indicator of ER pathway inhibition |
| 18F-FES | Estrogen Receptor (ER) | Unchanged uptake | Indicates continued presence of ER |
| 18F-FDG | Glucose Metabolism | Delayed decrease in uptake | Later indicator of metabolic response |
Table 2: 18F-FFNP Uptake in the Presence of ESR1 Mutations
| ER Status | Treatment | Change in 18F-FFNP Uptake | Indication |
| Wild-Type ER | Fulvestrant | Significant Reduction | Therapy is effective at inhibiting ER signaling |
| Y537S-ER Mutant | Fulvestrant | No Significant Change | Constitutive ER activation and therapy resistance |
Evaluation of Progesterone Receptor Gene (PGR) Variants and their Impact on this compound Binding
The efficacy of this compound (F-18-FFNP) as a positron emission tomography (PET) imaging agent is fundamentally linked to its binding affinity and specificity for the progesterone receptor (PR). Genetic variations in the progesterone receptor gene (PGR) can potentially alter the structure and function of the receptor, thereby impacting the binding of F-18-FFNP and the accuracy of PET imaging in assessing PR status. Preclinical research has begun to explore the influence of these variants on F-18-FFNP binding and its implications for imaging.
Research into PGR gene mutations in metastatic estrogen receptor-positive (ER+) breast cancer has identified several variants. Current time information in Sofia, BG. One study systematically sequenced the PGR gene in tumor samples and found that 67% of lesions harbored protein-coding PGR variants. researchgate.netresearchgate.net Of the 49 distinct variants identified, some are known single nucleotide polymorphisms (SNPs), while others are predicted to be functionally significant. researchgate.netresearchgate.net
A key area of investigation is how these mutations, particularly those within the ligand-binding domain (LBD) of the PR, might alter the binding of F-18-FFNP. Current time information in Sofia, BG. One of the most frequently occurring non-SNP variants identified is the Y890C mutation. researchgate.netresearchgate.net While direct binding affinity data for F-18-FFNP to this specific mutant is not yet extensively documented in publicly available research, studies have shown that cells expressing the Y890C PR variant exhibit reduced progestin-stimulated transcriptional activation compared to cells with the wild-type receptor. researchgate.netresearchgate.net This suggests that the Y890C mutation, while not necessarily preventing ligand binding, may alter the conformational changes required for full receptor activity, which could have implications for the interpretation of F-18-FFNP PET imaging results.
In contrast to the potential impact of mutations, studies have also investigated the binding of F-18-FFNP to the two main isoforms of the progesterone receptor, PR-A and PR-B. These isoforms arise from the same gene but have different transcriptional activities. Importantly, preclinical evaluations have demonstrated that F-18-FFNP does not show significant preferential binding to either PR-A or PR-B. researchgate.netnih.gov This is a critical finding, as it indicates that F-18-FFNP uptake reflects the total PR expression, regardless of the relative levels of the two isoforms.
The binding affinity of F-18-FFNP to wild-type and isoform-specific PR has been quantified through in vitro binding assays. These studies provide a baseline for understanding how variants might alter this interaction. For instance, in T47D breast cancer cells, which endogenously express both PR isoforms, the equilibrium dissociation constant (Kd) for F-18-FFNP has been determined, indicating a high binding affinity. nih.govstanford.edu
The following data tables summarize the reported binding parameters of F-18-FFNP in preclinical models.
Table 1: Competitive Binding Affinity (IC50) of F-18-FFNP for Progesterone Receptor Isoforms
| Cell Line | PR Isoform(s) Expressed | IC50 (nM) | 95% Confidence Interval (nM) |
|---|---|---|---|
| 231 PR-A | PR-A | 10 | 6.7 - 15 |
| 231 PR-B | PR-B | 5.4 | 3.8 - 7.6 |
| T47D | PR-A and PR-B (Wild-Type) | 7.5 | 5.7 - 9.9 |
Data sourced from a study on the sensitivity and isoform specificity of F-18-FFNP. nih.gov
Table 2: Saturation Binding Affinity (Kd) of F-18-FFNP for Progesterone Receptor Isoforms
| Cell Line | PR Isoform(s) Expressed | Kd (nM) | 95% Confidence Interval (nM) |
|---|---|---|---|
| 231 PR-A | PR-A | 0.82 | 0.44 - 1.20 |
| 231 PR-B | PR-B | 0.35 | 0.14 - 0.56 |
| T47D | PR-A and PR-B (Wild-Type) | 0.52 | 0.39 - 0.66 |
Data sourced from a study on the sensitivity and isoform specificity of F-18-FFNP. nih.gov
While the data for wild-type and PR isoforms is well-characterized, the direct impact of specific PGR gene variants, such as Y890C, on F-18-FFNP binding affinity remains an important area for future research. Such studies are crucial for fully validating F-18-FFNP as a robust biomarker for PR status in the context of a genetically diverse patient population. Understanding how these mutations affect radiotracer binding will ultimately enhance the precision and diagnostic accuracy of F-18-FFNP PET imaging in clinical settings.
Mechanistic Insights and Functional Investigations
Progesterone (B1679170) Receptor (PR) as a Downstream Target of Estrogen Receptor (ER) Activation
The progesterone receptor (PR) is a well-established downstream target of estrogen receptor (ER) signaling. nih.govyoutube.com In hormone-responsive tissues, the presence and activity of ER are often prerequisites for the expression of PR. nih.gov Estrogen, upon binding to ER, initiates a signaling cascade that leads to the transcription of various genes, including the gene encoding for PR (PGR). nih.gov This regulatory relationship is fundamental in the context of hormone-sensitive cancers, such as breast cancer, where the co-expression of ER and PR is a common feature. nih.govsnmjournals.org
The activation of ER by estrogen is a primary driver of mammary gland development during puberty, leading to significant induction of PR expression. nih.gov Subsequently, progesterone signaling through PR becomes the main driver of epithelial cell proliferation in the adult mammary gland. nih.gov This sequential and interdependent action of estrogen and progesterone is crucial for normal physiological processes. nih.gov
In the context of breast cancer, the expression of PR is often interpreted as an indicator of a functional ER pathway. snmjournals.orgwisc.edu The presence of PR suggests that the ER signaling cascade is intact and capable of inducing the expression of its target genes. This is why PR status is a critical biomarker in assessing the potential response to endocrine therapies that target the ER pathway. youtube.comnih.gov
Recent genomic studies have revealed that the regulation of the PGR gene by ER is complex, involving long-range binding sites that can be located hundreds of kilobases away from the gene's transcription start site. nih.gov These distant ER binding sites are brought into proximity with the PGR promoter through chromatin looping, an estrogen-dependent process. nih.gov Furthermore, there is significant crosstalk between ER and PR, with studies showing that they can directly interact and regulate a substantial and overlapping set of target genes. nih.govnih.gov This interplay underscores the intricate regulatory network governed by these two hormone receptors.
Relationship between Estradiol (B170435) Challenge, PR Protein Levels, and Fluorofuranylnorprogesterone F-18 Uptake
The functional link between estrogen receptor (ER) signaling and progesterone receptor (PR) expression forms the basis for using an estradiol challenge to probe the endocrine sensitivity of tumors. snmjournals.orgwustl.edu A short-term administration of estradiol can stimulate ER-positive tumor cells, leading to an increase in PR protein levels. nih.govnih.gov This dynamic change in PR expression can be non-invasively measured by positron emission tomography (PET) imaging using the PR-specific radioligand, this compound (F-18 FFNP). wustl.edunih.gov
Preclinical studies in breast cancer models have demonstrated a direct correlation between estradiol treatment, increased PR protein levels, and subsequent F-18 FFNP uptake. nih.govnih.gov In T47D human breast cancer cells, which are ER-positive, treatment with 17β-estradiol (E2) resulted in a time-dependent increase in F-18 FFNP uptake. nih.govnih.gov
| Treatment Duration with E2 | Fold Increase in Total PR Protein (compared to ethanol (B145695) control) | Significance of F-18 FFNP Uptake Increase (vs. ethanol) | Significance of F-18 FFNP Uptake Increase (vs. 24h E2) |
|---|---|---|---|
| 24 hours | 1.9 ± 0.4 | P < 0.0001 | N/A |
| 48 hours | 2.7 ± 0.44 | P < 0.0001 | P = 0.02 |
| 72 hours | 2.3 ± 0.6 | P < 0.0001 | P = 0.0002 |
Data derived from studies on T47D human breast cancer cells. nih.gov
Similar results have been observed in in vivo studies using mouse xenograft models of T47D tumors. nih.govnih.gov Treatment of mice with estradiol led to a significant increase in F-18 FFNP uptake in the tumors. snmjournals.orgnih.gov
| Treatment | Tumor F-18 FFNP Uptake (%ID/g) | Tumor-to-Muscle Uptake Ratio |
|---|---|---|
| Ethanol-treated (control) | 5.2 ± 0.81 | 2.3 ± 0.4 |
| 48 hours E2 | Not explicitly stated in provided text, but ratio is given | 4.1 ± 0.6 |
| 72 hours E2 | 11.3 ± 1.4 | 3.9 ± 0.5 |
Data derived from studies on T47D tumor xenografts in mice. snmjournals.orgnih.govnih.gov
These findings highlight that F-18 FFNP PET imaging can effectively detect the estradiol-induced upregulation of PR, serving as a non-invasive readout of a functional ER signaling pathway. snmjournals.orgwustl.edu A clinical trial has further demonstrated that a change in tumor F-18 FFNP uptake after a one-day estradiol challenge is highly predictive of the response to endocrine therapy in women with advanced ER-positive breast cancer. wustl.edunih.gov
Impact of Endocrine Therapies on PR Expression and this compound Uptake in Preclinical Models
Endocrine therapies for ER-positive breast cancer primarily function by blocking the ER signaling pathway. snmjournals.orgwisc.edu Consequently, these treatments are expected to downregulate the expression of PR, a key downstream target of ER. The change in PR levels following endocrine therapy can be monitored using F-18 FFNP PET imaging, providing an early indication of treatment response.
An advantage of using F-18 FFNP to assess PR expression is its potential utility even when a patient is receiving an ER-blocking agent, such as tamoxifen (B1202) or fulvestrant (B1683766). snmjournals.org While these drugs occupy the ER and would interfere with imaging agents that target ER directly (like 18F-fluoroestradiol), F-18 FFNP can still measure the downstream effect on PR expression. snmjournals.orgsnmjournals.org This allows for the assessment of ER pathway functionality despite the receptor being blocked.
Preclinical studies have shown that F-18 FFNP imaging can longitudinally monitor changes in PR expression in response to estrogen deprivation therapy. snmjournals.org This suggests that a decrease in F-18 FFNP uptake following the initiation of endocrine therapy could serve as a predictive biomarker for tumor responsiveness. snmjournals.org The ability to non-invasively and quantitatively assess changes in PR expression with F-18 FFNP offers a valuable tool for evaluating the efficacy of endocrine treatments in preclinical models and holds promise for clinical applications in monitoring therapy response. snmjournals.orgwisc.edu
Investigating the Role of PR Isoform Imbalance in this compound Binding and Biological Function
The human progesterone receptor (PR) exists as two main isoforms, PR-A and PR-B, which are transcribed from the same gene but have distinct functional properties. nih.govnih.govwikipedia.org PR-B contains an additional 164 amino acids at its N-terminus compared to PR-A. nih.govnih.gov While both isoforms share an identical ligand-binding domain, their differing structures lead to the regulation of different sets of target genes. nih.govnih.gov In normal breast tissue, PR-A and PR-B are typically expressed in roughly equal amounts, but in breast cancer, an imbalance, often a higher PR-A to PR-B ratio, is observed and may influence prognosis. snmjournals.org
A critical question for the utility of F-18 FFNP as an imaging agent is whether its binding is influenced by the relative expression of these two isoforms. Studies have been conducted to investigate the binding affinity and uptake of F-18 FFNP in cell lines engineered to express either only PR-A or only PR-B. nih.govnih.govsnmjournals.org
In vitro experiments using these isoform-specific cell lines (MDA-MB-231 cells transfected with either PR-A or PR-B) showed that F-18 FFNP binds to both isoforms. nih.govnih.gov While there were some differences in total receptor density between the engineered cell lines, there was no significant preferential binding of F-18 FFNP to one isoform over the other. nih.gov
| Xenograft Type | Mean F-18 FFNP Uptake (%ID/g) | Tumor-to-Muscle Ratio |
|---|---|---|
| MDA-MB-231 (Parental, PR-negative) | 0.86 ± 0.11 | 1.6 ± 0.4 |
| PR-A Xenografts | 1.64 ± 0.14 | 3.3 ± 0.6 |
| PR-B Xenografts | 1.60 ± 0.10 | 3.0 ± 0.5 |
Data derived from in vivo PET imaging of tumor xenografts generated from engineered cell lines. snmjournals.orgnih.gov
In vivo PET imaging of tumor xenografts generated from these engineered cells confirmed the in vitro findings. snmjournals.orgnih.gov F-18 FFNP uptake was significantly greater in both PR-A and PR-B expressing xenografts compared to the parental PR-negative tumors. snmjournals.orgnih.gov Importantly, there was no statistically significant difference in F-18 FFNP uptake between the PR-A and PR-B xenografts. snmjournals.orgnih.gov
These results indicate that F-18 FFNP is capable of measuring total PR expression levels without a significant bias toward either the A or B isoform. nih.govnih.govsnmjournals.org This is a crucial finding, as it supports the use of F-18 FFNP PET imaging for the quantitative assessment of total PR expression in tumors, regardless of the specific isoform ratio. nih.gov
Future Directions in Academic Research with Fluorofuranylnorprogesterone F 18
Development of Next-Generation PR-Targeting Radioligands
The success of ¹⁸F-FFNP has laid the groundwork for the development of new and improved PR-targeting radioligands. While ¹⁸F-FFNP demonstrates high relative binding affinity for PR and favorable imaging characteristics, the quest for radiotracers with even better properties is a dynamic area of research. nih.gov Future development will likely focus on optimizing several key parameters to enhance clinical utility.
The primary goals for next-generation ligands are to achieve higher binding affinity and selectivity for the progesterone (B1679170) receptor. nih.gov A higher binding affinity can lead to improved signal-to-noise ratios, allowing for clearer visualization of tumors with low PR expression. Furthermore, enhancing selectivity is crucial to minimize off-target binding to other steroid receptors, such as the androgen and glucocorticoid receptors, which can confound image interpretation. nih.gov
Another critical area for improvement is the pharmacokinetic profile. Researchers are exploring modifications to the ligand structure to reduce nonspecific binding in tissues like fat and liver, which would result in lower background signal and improved image contrast. researchgate.net Stability against in vivo metabolism is also a key consideration; for instance, ¹⁸F-FFNP was designed to be resistant to defluorination, leading to low bone uptake. researchgate.net Novel compounds are being evaluated for even greater metabolic stability.
Several approaches are being investigated in the development of these next-generation radioligands. This includes the synthesis of novel progestin 16α,17α-dioxolanes and various iodinated progestins, which have been evaluated for their in vitro binding properties. nih.govnih.gov The insights gained from the development and clinical translation of ¹⁸F-FFNP will be invaluable in guiding the design and evaluation of these new compounds. nih.gov
| Radioligand Candidate | Key Feature(s) Under Investigation | Potential Advantage over ¹⁸F-FFNP | Reference |
| Progestin 16α,17α-dioxolanes | High relative binding affinity and high binding selectivity index (BSI). | Potentially higher PR-specific uptake and lower nonspecific binding. | nih.gov |
| 21-[¹⁸F]fluoro-16-α-ethyl-19-norprogesterone (FENP) | Alternative F-18 labeled progestin analog. | Comparative studies may reveal differences in pharmacokinetics or binding. | researchgate.net |
| Iodinated Progestin Analogs | Use of iodine radioisotopes (e.g., ¹²³I) for SPECT imaging. | May offer an alternative imaging modality to PET; different pharmacokinetic profiles. | nih.gov |
Advanced Preclinical Models for Studying PR Dynamics
The study of PR dynamics using ¹⁸F-FFNP relies heavily on preclinical models that accurately recapitulate human disease. Research has traditionally utilized cell-line-derived xenograft (CDX) models, where human breast cancer cell lines, such as T47D (PR-positive) and MDA-MB-231 (PR-negative), are implanted into immunodeficient mice. radiologybusiness.comauntminnie.com These models have been instrumental in the initial validation of ¹⁸F-FFNP, demonstrating its ability to differentiate between PR-positive and PR-negative tumors and to detect changes in PR expression following therapeutic interventions like estradiol (B170435) challenge. radiologybusiness.comillinois.edu
However, the future of preclinical ¹⁸F-FFNP research is moving towards more sophisticated models that better reflect the complexity and heterogeneity of human cancers. Patient-derived xenograft (PDX) models, created by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse, are becoming increasingly important. youtube.comtaconic.com PDX models are known to better retain the histological and genetic characteristics of the original patient tumor compared to established cell lines. nih.gov The use of PDX models in conjunction with ¹⁸F-FFNP imaging would provide a more clinically relevant platform to study PR expression in diverse tumor subtypes and to test the predictive value of ¹⁸F-FFNP for novel endocrine therapies. frontiersin.org
Furthermore, genetically engineered mouse models (GEMMs) represent another frontier for preclinical imaging. These models are designed to have specific genetic alterations that drive tumor formation, closely mimicking the natural development of cancer. For instance, the development of an inducible PgriCreERT2 mouse model allows for spatiotemporal control of gene ablation in PR-positive cells, offering a powerful tool to investigate the specific roles of PR in tumor progression and therapy response. oup.com Using ¹⁸F-FFNP in such advanced models could provide unprecedented insights into the fundamental biology of progesterone receptor signaling in cancer.
| Preclinical Model Type | Description | Relevance to ¹⁸F-FFNP Research | Reference |
| Cell-Line-Derived Xenografts (CDX) | Human cancer cell lines (e.g., T47D) grown as tumors in immunodeficient mice. | Foundational models for initial validation of ¹⁸F-FFNP uptake and specificity. | radiologybusiness.comauntminnie.com |
| Patient-Derived Xenografts (PDX) | Fragments of a patient's tumor implanted directly into immunodeficient mice. | Offer a more clinically relevant model that retains tumor heterogeneity for therapy prediction studies. | youtube.comtaconic.comnih.gov |
| Genetically Engineered Mouse Models (GEMM) | Mice engineered with specific genetic mutations to spontaneously develop tumors. | Allow for the study of PR dynamics in the context of specific cancer-driving mutations. | oup.com |
Integration of Multi-Omics Data with Fluorofuranylnorprogesterone F-18 Imaging Data for Comprehensive Biological Understanding
A significant future direction in academic research involves the integration of ¹⁸F-FFNP imaging data with multi-omics data to create a more holistic understanding of cancer biology. nih.gov ¹⁸F-FFNP PET provides a macroscopic, functional assessment of PR status across all tumor sites in the body, while multi-omics technologies—such as genomics, transcriptomics, proteomics, and metabolomics—provide a detailed molecular snapshot of the tumor microenvironment from a tissue sample.
The integration of these disparate data types holds the potential to uncover novel associations between the functional imaging phenotype and the underlying molecular landscape of the tumor. For example, correlating ¹⁸F-FFNP uptake with genomic data from tumor biopsies could reveal how specific mutations, such as those in the estrogen receptor gene (ESR1), affect PR expression and function, thereby influencing endocrine therapy resistance. snmjournals.org Similarly, combining ¹⁸F-FFNP PET with transcriptomic (RNA sequencing) data could identify gene expression signatures associated with high or low PR functional status as determined by imaging. aacrjournals.org This could lead to the discovery of new biomarkers or therapeutic targets.
Radiomics, the process of extracting a large number of quantitative features from medical images, is emerging as a powerful tool to bridge the gap between imaging and multi-omics. radiologykey.com By analyzing textural and intensity-based features within the ¹⁸F-FFNP PET images, researchers may be able to derive imaging signatures that reflect specific molecular subtypes or predict clinical outcomes. These radiomic features could then be integrated with genomic and proteomic data to build powerful predictive models for treatment response. mdpi.com Although in its early stages, this integrative approach promises to deepen our understanding of PR biology and advance the goals of personalized medicine in hormone-receptor-positive cancers.
Q & A
Q. What is the structural and functional basis for F18-FFNP’s selectivity toward progesterone receptors (PgR) in PET imaging?
F18-FFNP is a progesterone derivative modified with fluorine-18, enabling positron emission tomography (PET) imaging. Its binding affinity to PgR is determined by structural analogs of progesterone, where the fluorofuranyl group enhances metabolic stability while retaining receptor specificity. Validation involves competitive binding assays using radiolabeled progesterone and tissue autoradiography to confirm receptor localization .
Q. What protocols are recommended for preclinical validation of F18-FFNP in hormone receptor-positive breast cancer models?
Preclinical protocols should include:
- Tracer Administration : Intravenous injection at 1.5–2.5 MBq/kg, followed by dynamic PET scans over 60–90 minutes to capture pharmacokinetics.
- Control Groups : PgR-negative tumors and blocking studies with unlabeled progesterone to confirm specificity.
- Data Quantification : Use standardized uptake values (SUV) and receptor density calculations via Logan graphical analysis .
Q. How should researchers address variability in F18-FFNP uptake across heterogeneous tumor regions?
Employ region-of-interest (ROI) segmentation guided by co-registered MRI or CT to account for tissue heterogeneity. Statistical methods like ANOVA with Tukey post-hoc tests (α = 0.05) can identify significant differences in SUVmax between PgR-positive and negative regions .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro PgR assays and in vivo F18-FFNP uptake data?
Discrepancies may arise from differences in receptor accessibility or tracer metabolism. Mitigation strategies include:
- Cross-Validation : Compare immunohistochemistry (IHC) for PgR with PET-derived receptor density.
- Metabolite Analysis : Use HPLC to quantify intact F18-FFNP in plasma and tumor homogenates.
- Kinetic Modeling : Apply compartmental models (e.g., two-tissue irreversible) to distinguish binding from nonspecific uptake .
Q. What methodologies optimize F18-FFNP signal-to-noise ratio in low-receptor-density environments?
- Dose Optimization : Test escalating tracer doses (e.g., 2–5 MBq/kg) to balance signal intensity and radiation burden.
- Time-Activity Curves : Identify the optimal imaging window (e.g., 45–60 minutes post-injection) for peak target-to-background ratios.
- Advanced Reconstruction : Use iterative algorithms (OSEM or MAP) with point-spread-function correction to enhance resolution .
Q. How should multi-center studies standardize F18-FFNP PET quantification for translational research?
Adopt the Centiloid framework:
- Calibration : Use a shared phantom with predefined SUV thresholds.
- Replication Analysis : Independent sites should reprocess raw data using identical pipelines (e.g., 2×2×2 mm voxel resampling).
- Inter-Site Validation : Correlate results via linear regression (R² > 0.95) to ensure consistency .
Methodological Design and Analysis
Q. What statistical frameworks are appropriate for analyzing F18-FFNP binding variations across tumor subtypes?
- Hypothesis Testing : ANOVA with Bonferroni correction for multiple comparisons (e.g., luminal A vs. triple-negative subtypes).
- Multivariate Regression : Incorporate covariates like tumor volume, perfusion, and receptor density.
- Machine Learning : Train classifiers (e.g., random forests) on SUV texture features to predict PgR status .
Q. How can researchers integrate F18-FFNP PET data with transcriptomic or proteomic profiles?
- Data Fusion : Use co-registered imaging and biopsy coordinates to align PET SUVs with RNA-seq or mass spectrometry data.
- Pathway Analysis : Apply gene set enrichment analysis (GSEA) to identify pathways correlated with tracer uptake .
Research Planning and Validation
Q. What background research is critical before designing F18-FFNP studies?
Conduct systematic reviews on:
Q. What steps ensure reproducibility in F18-FFNP synthesis and quality control?
Follow Good Manufacturing Practice (GMP) guidelines:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
